2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide is an organic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-chlorophenylacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15BrClNO2 |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H15BrClNO2/c17-13-3-7-15(8-4-13)21-11-16(20)19-10-9-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20) |
InChI Key |
HNLVFSBSNPSWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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